N-Hydroxy-L-proline
Overview
Description
N-Hydroxy-L-proline is a hydroxylated derivative of the amino acid proline. It is a non-proteinogenic amino acid, meaning it is not directly encoded by the genetic code but is formed through post-translational modifications. This compound is primarily found in collagen, the main structural protein in connective tissues of animals. The hydroxylation of proline to form this compound is crucial for the stability of collagen, as it allows for the sharp twisting of the collagen helix, contributing to the structural integrity of tissues such as skin, tendons, and bones .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-L-proline can be synthesized through various methods. One common approach involves the hydroxylation of L-proline using proline hydroxylase enzymes. This enzymatic reaction typically requires cofactors such as 2-oxoglutarate, ascorbate, and ferrous iron. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Engineered strains of microorganisms, such as Escherichia coli, are used to produce the compound through metabolic engineering. These microorganisms are designed to overexpress proline hydroxylase enzymes, which catalyze the hydroxylation of L-proline to this compound. This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-L-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxoproline.
Reduction: It can be reduced to regenerate L-proline.
Substitution: It can participate in substitution reactions to form derivatives such as N-acetyl-N-Hydroxy-L-proline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetylation reactions often use acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Oxoproline.
Reduction: L-proline.
Substitution: N-acetyl-N-Hydroxy-L-proline.
Scientific Research Applications
N-Hydroxy-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of pharmaceuticals and other organic compounds.
Biology: It plays a role in the study of collagen biosynthesis and stability.
Medicine: It is used in the development of diagnostic markers for bone turnover and liver fibrosis. It is also being explored for its potential in wound healing and tissue repair.
Industry: It is used in the production of cosmetics and food additives due to its role in collagen stability
Mechanism of Action
N-Hydroxy-L-proline exerts its effects primarily through its role in collagen stability. The hydroxylation of proline residues in collagen allows for the formation of stable triple-helical structures. This modification increases the thermal stability of collagen and enhances its resistance to enzymatic degradation. Additionally, this compound can scavenge reactive oxygen species, contributing to its antioxidant properties .
Comparison with Similar Compounds
- Trans-4-hydroxy-L-proline
- Cis-4-hydroxy-L-proline
- Trans-3-hydroxy-L-proline
- Cis-3-hydroxy-L-proline
- L-azetidine-2-carboxylic acid
- L-pipecolic acid
Comparison: N-Hydroxy-L-proline is unique due to its specific hydroxylation at the gamma carbon of proline. This hydroxylation is crucial for collagen stability, distinguishing it from other hydroxyproline isomers. While other hydroxyprolines also contribute to collagen structure, this compound is the most abundant and plays a more significant role in maintaining the integrity of connective tissues .
Properties
IUPAC Name |
1-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMPLJWBKKVCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296479 | |
Record name | L-Proline, 1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36901-87-8, 18610-59-8 | |
Record name | 1-Hydroxy-DL-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036901878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-L-proline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Proline, 1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXY-DL-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EG46W66L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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